Allylamine, 2-(allyloxy)-N,N-dimethyl-

Description

Key properties include:

- Molecular Weight (MW): 204 g/mol

- Hydrogen Acceptor Count (HAC): 15

- Calculated logP (clogP): 1.3

- Solubility: ≥5 mM in aqueous solutions .

This compound is notable for its use in regioselective cyclization reactions, forming products like 3 (59% yield after 24 hours), where the basic amine may coordinate to catalysts, slowing reactivity . Its structural complexity (allyloxy group at the 2-position) distinguishes it from simpler allylamine derivatives.

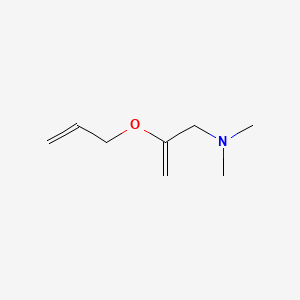

Structure

2D Structure

Properties

CAS No. |

63905-34-0 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N,N-dimethyl-2-prop-2-enoxyprop-2-en-1-amine |

InChI |

InChI=1S/C8H15NO/c1-5-6-10-8(2)7-9(3)4/h5H,1-2,6-7H2,3-4H3 |

InChI Key |

UPAYZLDHAWSFKJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=C)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allylamine, 2-(allyloxy)-N,N-dimethyl- can be achieved through several methods. One common approach involves the reaction of allyl alcohol with N,N-dimethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Allylamine, 2-(allyloxy)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Allylamine, 2-(allyloxy)-N,N-dimethyl- has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Allylamine, 2-(allyloxy)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit the synthesis of essential biomolecules in pathogens, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares structural features and physical properties:

*Estimated using similar analogs.

Key Observations:

Basicity and Electronic Effects

- pKa Trends: Allyl substituents reduce basicity compared to alkylamines. For example:

- The target compound’s allyloxy group introduces electron-withdrawing effects, likely reducing basicity further. Cycloalkylamines (e.g., cyclopropylamine) show similar trends in 50% ethanol, where smaller rings exhibit lower pKa .

Toxicity and Environmental Impact

- Allylamine has a predicted Daphnia magna EC50 of 16.5 mg/L, but models overestimate toxicity for analogs like n-butylamine .

Biological Activity

Allylamine, 2-(allyloxy)-N,N-dimethyl- is a compound of interest due to its biological activities, particularly in the context of antifungal properties and potential therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by an allylamine backbone with a dimethylamino group and an allyloxy substituent. Its synthesis typically involves the reaction of allylamine derivatives with appropriate alkylating agents or through various organic synthesis techniques.

Allylamines, including 2-(allyloxy)-N,N-dimethyl-, primarily exert their biological effects by inhibiting squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition leads to a deficiency in ergosterol, a vital component of fungal cell membranes, causing increased permeability and eventual cell death . The mechanism can be summarized as follows:

- Inhibition of Squalene Epoxidase : The compound binds to the enzyme, preventing the conversion of squalene to lanosterol.

- Accumulation of Squalene : As a result of the inhibition, squalene accumulates within fungal cells.

- Membrane Disruption : The lack of ergosterol disrupts membrane integrity, leading to leakage of cellular components and cell death.

Biological Activity

Research has demonstrated that allylamine derivatives exhibit significant antifungal activity against various fungal strains. Key findings include:

- Antifungal Efficacy : Studies show that compounds like terbinafine and naftifine (related to allylamines) effectively treat dermatophyte infections due to their ability to penetrate skin and nail beds more efficiently than in blood .

- Comparative Studies : A comparative analysis indicated that modifications in the alkyl chain can enhance antifungal potency. For instance, the introduction of acetylene groups has been associated with increased activity against dermatophytes .

Case Studies

Several case studies highlight the practical applications and effectiveness of allylamine derivatives:

- Clinical Trials : Clinical evaluations of terbinafine have shown high success rates in treating onychomycosis (nail fungus), with cure rates exceeding 70% after a standard treatment course.

- In Vitro Studies : Laboratory studies have demonstrated that allylamine compounds exhibit lower minimum inhibitory concentrations (MICs) against Candida albicans compared to traditional antifungals such as azoles .

Table 1: Antifungal Activity of Allylamine Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Terbinafine | Trichophyton rubrum | 0.5 | |

| Naftifine | Candida albicans | 0.25 | |

| Butenafine | Aspergillus fumigatus | 0.1 |

Table 2: Mechanistic Insights into Allylamines

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibition of squalene epoxidase |

| Ergosterol Depletion | Reduced ergosterol levels lead to increased membrane permeability |

| Accumulation of Squalene | Toxic buildup in fungal cells |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(allyloxy)-N,N-dimethylallylamine, and how can purity be ensured during synthesis?

Methodological Answer: The synthesis of allylamine derivatives typically involves nucleophilic substitution or condensation reactions. For example, describes a method using allylamine and methylene chloride with controlled temperature (12–15°C) to minimize side reactions. To synthesize 2-(allyloxy)-N,N-dimethylallylamine:

- Start with N,N-dimethylallylamine (CAS 2155-94-4) and react it with an allyloxy-containing electrophile (e.g., allyl bromide) under inert conditions.

- Use spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm the allyloxy group attachment and dimethylamine retention.

- Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity (>98%) using HPLC or GC-MS with a polar stationary phase .

Q. How can researchers characterize the stability of 2-(allyloxy)-N,N-dimethylallylamine under varying experimental conditions?

Methodological Answer: Stability studies should assess:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. notes that allylamine derivatives are stable under recommended storage but decompose at high temperatures, releasing nitrogen oxides (NOx) .

- Chemical Stability: Test reactivity with strong acids/oxidizers (e.g., HNO₃, H₂O₂) by monitoring pH changes, gas evolution, or precipitate formation. Avoid incompatible conditions (e.g., acidic environments) .

- Photostability: Expose the compound to UV-Vis light (254–365 nm) and track degradation via UV spectroscopy or LC-MS.

Q. What analytical techniques are critical for distinguishing 2-(allyloxy)-N,N-dimethylallylamine from structurally similar allylamines?

Methodological Answer: Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₈H₁₅NO) and distinguish isotopic patterns from analogs like N,N-dimethylallylamine (C₅H₁₁N) .

- ²D NMR (COSY, HSQC): Resolve overlapping signals in crowded spectral regions. For example, allyloxy protons (δ 4.5–5.5 ppm) differ from dimethylamine protons (δ 2.2–2.8 ppm) .

- X-ray Crystallography: Resolve spatial arrangement of the allyloxy and dimethylamine groups, critical for confirming regioselectivity in synthesis .

Advanced Research Questions

Q. How does the allylamine moiety influence the compound’s bioactivity, and what structural analogs show enhanced pharmacological profiles?

Methodological Answer: The tertiary allylamine group is essential for antifungal activity by inhibiting squalene epoxidase ( ). To optimize bioactivity:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding affinity ().

- Conformational Studies: Use molecular docking (e.g., AutoDock Vina) to compare 2-(allyloxy)-N,N-dimethylallylamine with naftifine derivatives. Focus on hydrophobic interactions in fungal enzyme active sites .

- In Vivo Testing: Evaluate oral efficacy in guinea pig dermatophytosis models. highlights that acetylene-substituted allylamines (e.g., SF 86-327) show superior activity due to increased metabolic stability .

Q. How can researchers resolve contradictions in reported reactivity data for allylamine derivatives in polymer science?

Methodological Answer: Contradictions often arise from varying reaction conditions:

- Crosslinking Efficiency: shows allylamine-functionalized PDMS achieves 27% substitution under anhydrous conditions, while moisture reduces yield. Use FT-IR to track Si-O-Si crosslink formation .

- Solvent Effects: Compare polar (DMF) vs. nonpolar (toluene) solvents in allylamine-PPz reactions. Monitor kinetics via ¹H NMR to identify solvent-dependent side reactions (e.g., hydrolysis) .

- Controlled Radical Polymerization (CRP): Apply RAFT or ATRP to suppress chain-transfer reactions, ensuring uniform polymer-allylamine conjugation .

Q. What advanced computational methods predict the environmental fate and toxicity of 2-(allyloxy)-N,N-dimethylallylamine?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict degradation pathways (e.g., oxidation at the allyloxy group) .

- QSAR Models: Train models using databases like PubChem to correlate logP values with bioaccumulation potential. provides enthalpy data (ΔfH°gas) for thermodynamic modeling .

- Ecotoxicology Simulations: Use ECOSAR to estimate LC₅₀ values for aquatic organisms based on structural fragments (e.g., dimethylamine, allyl ether) .

Q. How can researchers identify and mitigate hazardous degradation products formed during high-temperature reactions?

Methodological Answer:

- Pyrolysis-GC/MS: Analyze decomposition products (e.g., NOx, CO) at 200–400°C. warns of NOx formation during combustion .

- Scavenger Agents: Introduce urea or ascorbic acid to neutralize reactive intermediates (e.g., nitrosamines) .

- In Situ FT-IR Monitoring: Track real-time degradation during reactions to adjust temperature/pressure parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.